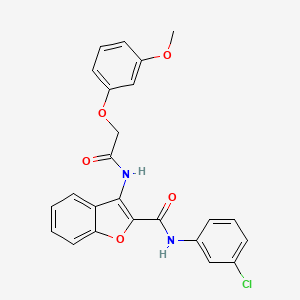

N-(3-chlorophenyl)-3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chlorophenyl)-3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C24H19ClN2O5 and its molecular weight is 450.88. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(3-chlorophenyl)-3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including neuroprotective effects, anticancer properties, and structure-activity relationships (SAR). The information is drawn from various studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C₁₅H₁₄ClN₃O₃

- Molecular Weight : 317.74 g/mol

Structural Features

The compound features a benzofuran core, which is known for its pharmacological potential. The presence of the 3-chlorophenyl and 3-methoxyphenoxy groups contributes to its biological activity.

Neuroprotective Effects

Recent studies indicate that benzofuran derivatives exhibit neuroprotective properties. For example, a study synthesized several benzofuran derivatives and assessed their neuroprotective effects against NMDA-induced excitotoxicity in rat cortical neurons. Among these, compounds with specific substitutions showed significant protective effects:

- Compound 1f : Exhibited potent neuroprotective action comparable to memantine at 30 μM concentration.

- Compound 1j : Demonstrated anti-excitotoxic effects and antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation .

Anticancer Activity

The anticancer potential of benzofuran derivatives has been extensively studied. The structure-activity relationship of these compounds reveals that specific substitutions can enhance their cytotoxicity against cancer cells. Key findings include:

- Cytotoxicity Against Cancer Cell Lines : Certain derivatives showed remarkable cytotoxic activity against K562 and HL60 leukemia cells with IC50 values as low as 0.1 μM .

- Importance of Substituents : The presence of halogens and functional groups significantly influences the cytotoxic profile. For instance, compounds with chloro or bromo substitutions exhibited enhanced activity due to increased binding interactions with target cells .

Summary of Biological Activities

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzofuran derivatives. Studies have shown:

- Substitution Patterns : The position and type of substituents on the benzofuran ring significantly affect the biological activity. For instance, substitutions at the C-2 position enhance anticancer properties while maintaining selectivity towards cancer cells .

- Functional Groups : Hydroxy (-OH) and methoxy (-OCH₃) groups play essential roles in modulating neuroprotective and antioxidant activities .

Case Studies

- Neuroprotective Study : A series of synthesized benzofuran derivatives were tested for neuroprotection in vitro, revealing that specific modifications led to enhanced protective effects against excitotoxicity.

- Anticancer Evaluation : Several derivatives were screened for their cytotoxic effects on various cancer cell lines, demonstrating a clear correlation between structural modifications and increased potency.

Aplicaciones Científicas De Investigación

Pharmacological Properties

The compound has been studied for its pharmacological effects, particularly in the context of anti-inflammatory and analgesic activities. Research indicates that compounds with similar structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Inhibition of these enzymes can lead to reduced inflammation and pain relief, making this compound a candidate for developing new anti-inflammatory drugs.

Table 1: Summary of Pharmacological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | COX inhibition | |

| Analgesic | Pain pathway modulation | |

| Antioxidant | Scavenging free radicals |

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has shown that modifications to the phenyl moieties can significantly affect the compound's biological activity. For instance, substituting different functional groups on the phenyl rings can either enhance or diminish anti-inflammatory effects, indicating that careful design is essential for optimizing therapeutic efficacy.

Potential Applications in Drug Development

Given its pharmacological properties, this compound is being explored for various therapeutic applications:

- Anti-inflammatory Drugs : Due to its COX inhibition properties, it may serve as a basis for new anti-inflammatory medications.

- Analgesics : Its ability to modulate pain pathways positions it as a potential analgesic agent.

- Cancer Therapy : Emerging studies suggest that compounds with similar structures may also exhibit anticancer properties by inducing apoptosis in cancer cells.

Case Studies

Several case studies have documented the efficacy of compounds similar to N-(3-chlorophenyl)-3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxamide:

- Case Study on COX Inhibition : A study demonstrated that a related compound exhibited over 60% inhibition of COX-2 at a concentration of 100 μM, suggesting a promising therapeutic index for inflammatory diseases .

- Analgesic Efficacy : In animal models, compounds with similar structures have shown significant reductions in pain response in carrageenan-induced paw edema tests, indicating strong analgesic potential .

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-3-[[2-(3-methoxyphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O5/c1-30-17-8-5-9-18(13-17)31-14-21(28)27-22-19-10-2-3-11-20(19)32-23(22)24(29)26-16-7-4-6-15(25)12-16/h2-13H,14H2,1H3,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQMMNXWOZVXJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.